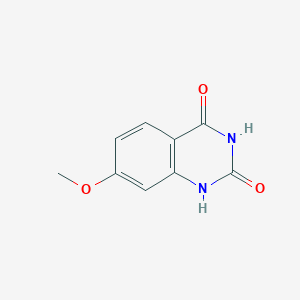

7-Methoxyquinazoline-2,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)10-9(13)11-8(6)12/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEAXSZDTYHOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598993 | |

| Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-12-2 | |

| Record name | 7-Methoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxyquinazoline-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 7-Methoxyquinazoline-2,4-diol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline-2,4-dione scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines plausible synthetic routes, detailed experimental protocols based on analogous reactions, and a summary of key physicochemical data.

Synthetic Pathways

The synthesis of this compound can be approached through the cyclization of a suitably substituted anthranilic acid derivative. The most common and direct methods involve the reaction of a 2-amino-4-methoxybenzoic acid precursor with a carbonylating agent. Two primary pathways are proposed:

Pathway 1: Cyclization of 4-Methoxy-2-aminobenzoic Acid with Urea. This is a widely used method for the preparation of quinazoline-2,4-diones. The reaction proceeds by heating 4-methoxy-2-aminobenzoic acid with urea, leading to the formation of the heterocyclic ring system. This method is advantageous due to the low cost and availability of urea.

Pathway 2: Cyclization of 4-Methoxy-2-aminobenzamide with a Carbonylating Agent. An alternative approach involves the initial conversion of 4-methoxy-2-aminobenzoic acid to its corresponding amide, 4-methoxy-2-aminobenzamide. This intermediate can then be cyclized using various carbonylating agents such as phosgene, triphosgene, or di-tert-butyl dicarbonate to yield the desired quinazoline-2,4-dione.[1][2]

The following diagram illustrates a probable synthetic workflow for obtaining this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound based on established methodologies for analogous compounds.

Experimental Protocol 1: Synthesis from 4-Methoxy-2-aminobenzoic Acid and Urea

This protocol is adapted from the synthesis of 6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.[3]

-

Reaction Setup: In a round-bottom flask, thoroughly mix 4-methoxy-2-aminobenzoic acid (1 equivalent) and urea (2-3 equivalents).

-

Heating: Heat the mixture in an oil bath. The temperature should be gradually increased to 180-200°C. The reaction mixture will melt, and the evolution of ammonia gas will be observed.

-

Reaction Monitoring: Maintain the temperature until the gas evolution ceases and the reaction mixture solidifies. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the solid mass is treated with a hot aqueous solution of sodium hydroxide (1 M) to dissolve the product.

-

Purification: The solution is then filtered to remove any insoluble impurities. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product. The precipitate is collected by filtration, washed with water, and dried to afford this compound.

Experimental Protocol 2: Synthesis from 4-Methoxy-2-aminobenzamide and Triphosgene

This protocol is based on general procedures for the cyclization of 2-aminobenzamides.[1]

-

Reaction Setup: To a solution of 4-methoxy-2-aminobenzamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add triphosgene (0.4 equivalents) portion-wise at 0°C under an inert atmosphere.

-

Reaction Conditions: A base, such as triethylamine or pyridine (2-3 equivalents), is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for several hours.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes the available and predicted physicochemical and spectroscopic data for this compound.

| Property | Data | Reference/Note |

| Molecular Formula | C₉H₈N₂O₃ | - |

| Molecular Weight | 192.17 g/mol | - |

| Appearance | Predicted: White to off-white solid | Based on analogous quinazolinediones. |

| Melting Point | >250 °C (Predicted) | Based on data for similar quinazolinediones.[4] |

| Solubility | Sparingly soluble in water; soluble in DMSO and DMF | Predicted based on chemical structure. |

| ¹H NMR (DMSO-d₆) | Predicted δ (ppm): 11.2 (br s, 1H, NH), 11.0 (br s, 1H, NH), 7.8 (d, 1H), 6.8 (dd, 1H), 6.7 (d, 1H), 3.8 (s, 3H, OCH₃) | Predicted based on known spectra of substituted quinazoline-2,4-diones.[4] |

| ¹³C NMR (DMSO-d₆) | Predicted δ (ppm): 164, 162, 151, 142, 129, 115, 110, 105, 56 | Predicted based on known spectra of substituted quinazoline-2,4-diones.[4] |

| Mass Spectrometry (ESI-MS) | m/z: 193.06 [M+H]⁺ (Predicted) | Calculated for C₉H₈N₂O₃. |

Biological Significance and Potential Signaling Pathways

Quinazoline-2,4-dione derivatives are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development.[5] Their mechanisms of action are diverse and can involve the modulation of various cellular signaling pathways. While the specific biological targets of this compound have not been explicitly elucidated, based on the activities of related compounds, several potential pathways can be inferred.

Many quinazoline derivatives are known to act as kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can disrupt downstream signaling cascades involved in cell proliferation, survival, and angiogenesis, which are critical for cancer progression.[2] Furthermore, some quinazoline-2,4-diones have shown antimicrobial activity by targeting bacterial enzymes like DNA gyrase.[6]

The following diagram provides a generalized representation of the potential biological targets and downstream effects of quinazoline-2,4-dione derivatives.

This guide provides a foundational understanding of the synthesis and potential biological relevance of this compound. Further experimental validation is necessary to confirm the proposed synthetic routes and to fully elucidate the compound's pharmacological profile.

References

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1150948A - Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. geneonline.com [geneonline.com]

- 6. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02960G [pubs.rsc.org]

A Technical Guide to the Biological Activity of 7-Methoxyquinazoline-2,4-diol and its Derivatives

Disclaimer: Direct experimental data on the biological activity of 7-Methoxyquinazoline-2,4-diol is limited in publicly accessible literature. This guide provides an in-depth overview of the biological activities of the broader class of quinazoline-2,4-dione and 7-methoxyquinazoline derivatives, for which substantial research exists. This information serves as a foundational resource for researchers interested in the potential therapeutic applications of this chemical scaffold.

Introduction to Quinazoline Derivatives

The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological properties. Derivatives of quinazoline have been extensively investigated and developed into clinically approved drugs for various diseases. Their biological activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects. The functionalization of the quinazoline core, such as the introduction of a methoxy group at the 7-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

Key Biological Activities and Therapeutic Targets

Research into 7-methoxyquinazoline derivatives has revealed their potential in several therapeutic areas, with a primary focus on oncology.

Anticancer Activity

A significant body of research highlights the anticancer potential of 7-methoxyquinazoline derivatives. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and migration.

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and several 7-methoxyquinazoline derivatives have been designed as EGFR inhibitors. Overexpression of EGFR is common in various cancers, including non-small cell lung cancer. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these inhibitors block downstream signaling pathways, leading to cell cycle arrest and apoptosis.[1][2]

-

Wnt/β-catenin Signaling Pathway Modulation: The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in many cancers.[3] Certain 4,7-disubstituted 8-methoxyquinazoline derivatives have been shown to inhibit the β-catenin/TCF4 protein-protein interaction, a key step in the activation of Wnt target genes.[3][4][5] This disruption can lead to decreased proliferation and induction of apoptosis in cancer cells with an overactive Wnt/β-catenin pathway.[3]

-

Tubulin Polymerization Inhibition: Some 7-methoxyquinazoline derivatives act as tubulin-binding agents.[6] By interfering with microtubule dynamics, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is characteristic of a class of anticancer drugs known as vascular disrupting agents (VDAs).[6]

Other Potential Biological Activities

While oncology is a major focus, the quinazoline scaffold is associated with a broader range of biological activities:

-

Antimicrobial Activity: Various quinazoline derivatives have demonstrated activity against a spectrum of pathogenic bacteria and fungi.[7]

-

Anticonvulsant Activity: The quinazoline-2,4(1H,3H)-dione core is a known pharmacophore for anticonvulsant activity.

-

Anti-inflammatory and Analgesic Effects: Certain quinazoline derivatives have shown potential as anti-inflammatory and analgesic agents.[7]

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of representative 7-methoxyquinazoline derivatives against various cancer cell lines and molecular targets.

| Compound Class | Target/Cell Line | Activity Metric | Value | Reference |

| 4,7-disubstituted 8-methoxyquinazoline derivatives | HCT116 (Colon Cancer) | IC50 | 5.64 ± 0.68 µM to 23.18 ± 0.45 µM | [3] |

| 4,7-disubstituted 8-methoxyquinazoline derivatives | HepG2 (Liver Cancer) | IC50 | 5.64 ± 0.68 µM to 23.18 ± 0.45 µM | [3] |

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Cell Line Panel | GI50 | Low to subnanomolar (10⁻¹⁰ M level) | [6] |

| 7-fluoro-4-anilinoquinolines | BGC823 (Gastric Carcinoma) | IC50 | 3.63–11.10 µmol/L | [8] |

| Substituted tetrazoloquinazoline | MCF-7/HER2 (Breast Cancer) | IC50 | >1000 ppm (classified as non-cytotoxic) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of quinazoline derivatives.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is commonly used to determine the cytotoxic potential of compounds against cancer cell lines.[3][5]

-

Cell Plating: Human cancer cell lines (e.g., HCT116, HepG2) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.[3]

-

Compound Treatment: The synthesized compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the vehicle.[7]

-

Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water, and the cells are stained with a sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The bound dye is then solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Antitumor Activity (Xenograft Model)

Animal models are essential for evaluating the in vivo efficacy of potential anticancer agents.[6]

-

Tumor Implantation: Human tumor cells (e.g., MCF-7) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[6]

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Compound Administration: The test compound is administered to the mice through a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The experiment is terminated when the tumors in the control group reach a specific size or after a predetermined duration.

-

Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the drug discovery process.

EGFR Signaling Pathway

The diagram below illustrates the EGFR signaling pathway, a common target for 7-methoxyquinazoline derivatives.

Caption: EGFR signaling pathway and its inhibition by a 7-methoxyquinazoline derivative.

General Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening and identifying novel anticancer compounds.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]

7-Methoxyquinazoline-2,4-diol: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the core physicochemical properties for 7-Methoxyquinazoline-2,4-diol is presented in Table 1. It is important to note that specific experimental values for this compound are not currently available in the surveyed literature and databases. The subsequent sections detail the standard methodologies for the experimental determination of these crucial parameters.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Aqueous Solubility | Data not available |

| pKa | Data not available |

| LogP | Data not available |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, standardized protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[1][2][3][4][5]

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated Mel-Temp apparatus). The sample should be positioned adjacent to the bulb of a calibrated thermometer.

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2°C per minute as the anticipated melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2°C).

Aqueous Solubility Determination

Solubility is a crucial parameter influencing a drug's absorption and bioavailability.[6][7][8][9][10]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at which half of the compound is in its ionized form, which can be determined from the midpoint of the buffer region of the titration curve.

Computational Prediction: In the absence of experimental data, computational methods can provide an estimate of pKa. For quinazoline derivatives, density functional theory (DFT) methods, such as those employing the M06L functional with a 6-311++G** basis set and a continuum solvent model like CPCM, have been shown to correlate well with experimental pKa values.[11][12]

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Visualizations

Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physicochemical properties of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

General Synthesis Pathway for Quinazoline-2,4-diones

This diagram illustrates a common synthetic route to the quinazoline-2,4-dione scaffold, which is the core structure of this compound.

Caption: General Synthesis of Quinazoline-2,4-diones.

References

- 1. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peerj.com [peerj.com]

- 3. 7-methoxy-6-nitroquinazolin-4(3H)-one | C9H7N3O4 | CID 135547025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Methoxyquinoline-2,4-diol|BLD Pharm [bldpharm.com]

- 5. 7-Methoxy-4-methylquinoline-2-thiol | C11H11NOS | CID 676907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:62484-12-2 - Sunway Pharm Ltd [3wpharm.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 | CID 22646623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 7-Methoxy-2-methyl-3,4-dihydroisoquinolin-6-one | C11H13NO2 | CID 101413043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ▷ InChI Key Database ⚛️ | 4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methyl-isocarbostyril [inchikey.info]

An In-depth Technical Guide to 7-Methoxyquinazoline-2,4-diol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-methoxyquinazoline-2,4-diol derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action. The quinazoline scaffold, particularly with methoxy substitutions, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes critical biological pathways to facilitate further research and development in this promising area.

The term "this compound" generally refers to the tautomeric form of 7-methoxyquinazoline-2,4(1H,3H)-dione, which is the more stable and commonly synthesized structure. This guide will focus on this dione core and its various analogs where the 2- and 4-positions are further derivatized.

Core Structures and Derivatives

The foundational structure is the 7-methoxyquinazoline-2,4(1H,3H)-dione. Key analogs are derived from this core through substitutions at the N1, N3, C2, and C4 positions. Particularly significant are the 4-anilino and 4-phenoxy analogs, which have shown potent activity as kinase inhibitors.

Synthesis of 7-Methoxyquinazoline Derivatives

The synthesis of 7-methoxyquinazoline derivatives typically begins with a substituted anthranilic acid or a related precursor. A general synthetic approach to key intermediates and final products is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for 7-methoxyquinazoline derivatives.

Biological Activity and Quantitative Data

Derivatives of 7-methoxyquinazoline have demonstrated significant potential as inhibitors of various protein kinases and signaling pathways implicated in cancer. The following tables summarize the in vitro biological activities of representative compounds.

Table 1: Anticancer Activity of 7-Methoxy-4-anilinoquinazoline Analogs

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| 1f | BGC823 (Gastric) | 3.21 | Gefitinib | 19.27 | [1] |

| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [1] |

| 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 | [1] |

| 16B | HCT116 (Colon) | 5.64 ± 0.68 | Imatinib | - | [2] |

| 18B | HepG2 (Liver) | 23.18 ± 0.45 | Imatinib | - | [2] |

Table 2: Kinase Inhibitory Activity of 7-Methoxyquinazoline Analogs

| Compound Derivative | Target Kinase | % Inhibition @ 10 µM | IC50 (nM) | Source |

| Deuterated 7-methoxy-4-anilinoquinazoline (Compd. 7) | EGFR | >80% | - | [3] |

| Deuterated 7-methoxy-4-anilinoquinazoline (Compd. 7) | HER2 | >80% | - | [3] |

| Deuterated 7-methoxy-4-anilinoquinazoline (Compd. 7) | VEGFR2 | >80% | - | [3] |

| 7-aminoalkoxy-4-aryloxy-quinazoline | PC3 (Prostate) | - | 4090 | [4] |

| 7-aminoalkoxy-4-aryloxy-quinazoline | MCF7 (Breast) | - | 1000 | [4] |

| 7-aminoalkoxy-4-aryloxy-quinazoline | HT29 (Colon) | - | 5020 | [4] |

| 7-aminoalkoxy-4-aryloxy-quinazoline | HUVEC | - | 330 | [4] |

Signaling Pathways

7-Methoxyquinazoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR and VEGFR-2 Signaling Pathway Inhibition

Many 4-anilino and 4-phenoxyquinazoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By blocking the ATP-binding site of these kinases, they inhibit downstream signaling cascades crucial for tumor growth.

Caption: Inhibition of EGFR and VEGFR-2 signaling by 7-methoxyquinazolines.

Wnt/β-catenin Signaling Pathway Inhibition

Certain 4,7-disubstituted 8-methoxyquinazoline derivatives have been shown to target the Wnt/β-catenin signaling pathway.[2][5] Overactivation of this pathway is a hallmark of many cancers. These compounds can disrupt the interaction between β-catenin and the transcription factor TCF4, leading to the downregulation of Wnt target genes like c-MYC and Cyclin D1, which are critical for cell proliferation.[2][5]

Caption: Disruption of β-catenin/TCF4 interaction by methoxyquinazoline analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning 7-methoxyquinazoline derivatives.

Synthesis of 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline[6]

-

Preparation of 7-methoxy-6-nitroquinazolin-4-ol:

-

Dissolve 7-fluoro-6-nitroquinazolin-4-ol (7.0 g, 0.0338 mol) and potassium hydroxide (9.4 g, 0.1690 mol) in a mixture of methanol and water (6.0 mL).

-

Stir the mixture at 80 °C for 1 hour.

-

Cool the reaction to room temperature, pour into water, and collect the resulting solid by suction filtration. Dry the solid to obtain 7-methoxy-6-nitroquinazolin-4-ol.

-

-

Chlorination to 4-chloro-7-methoxy-6-nitroquinazoline:

-

Dissolve the product from the previous step (6.5 g, 0.0295 mol) in thionyl chloride (SOCl₂), and add a drop of N,N-dimethylformamide (DMF).

-

Reflux the reaction mixture at 90 °C for 5 hours.

-

After cooling to room temperature, evaporate the solvent and pour the residue into water to precipitate the product.

-

-

Nucleophilic Substitution to yield the final product:

-

In a flask under a nitrogen atmosphere, stir a mixture of p-aminophenol (3.8 g, 0.0351 mol), tetrahydrofuran (THF), and potassium tert-butoxide (4.2 g, 0.0468 mol) in an ice bath for 30 minutes.

-

Add a solution of 4-chloro-7-methoxy-6-nitroquinazoline (5.6 g, 0.0234 mol) in THF to the flask and stir at room temperature for 30 minutes.

-

Filter the reaction mixture. Wash the filter cake with ethyl acetate.

-

Extract the filtrate with dichloromethane (3 x 100 mL) and sodium hydroxide solution.

-

Evaporate the solvent from the combined organic layers and dry to obtain the solid 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline.

-

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)[2]

-

Cell Culture:

-

Culture human cancer cell lines (e.g., HCT116, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Seed cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds (dissolved in DMSO, with the final DMSO concentration kept below 1%) for a specified period (e.g., 48-72 hours).

-

-

Cell Fixation and Staining:

-

After incubation, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

-

Measurement:

-

Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

-

General Experimental Workflow for Compound Evaluation

Caption: Experimental workflow for the evaluation of 7-methoxyquinazoline derivatives.

This guide provides a foundational understanding of this compound derivatives and their analogs. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel and more potent therapeutic agents based on this versatile scaffold.

References

- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Audience: Researchers, scientists, and drug development professionals.

An in-depth technical guide to the discovery and history of quinazoline compounds.

Introduction: The Emergence of a Privileged Scaffold

Quinazoline and its oxidized form, quinazolinone, are heterocyclic aromatic compounds composed of a benzene ring fused to a pyrimidine ring.[1][2] This bicyclic system, first described in the 19th century, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry.[3][4] The quinazoline scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4] Derivatives of quinazoline are found in over 200 naturally occurring alkaloids and are central to numerous synthetic drugs approved for clinical use, particularly in oncology.[1][5] This guide provides a comprehensive overview of the key historical milestones, seminal synthetic methodologies, and the chemical evolution of this important class of compounds.

Early Discovery and Synthesis of the Quinazoline Core

The history of quinazoline chemistry began in the mid-to-late 19th century, a period of foundational advancements in organic chemistry. The initial discoveries laid the groundwork for over a century of research into this versatile heterocyclic system.

The first synthesis of a quinazoline derivative was achieved by the German chemist Peter Griess in 1869.[4][5] He reported that the reaction between cyanogen and anthranilic acid yielded a bicyclic product he named "bicyanoamidobenzoyl," now identified as 2-cyano-3,4-dihydro-4-oxoquinazoline.[4] It was not until many years later that the parent quinazoline molecule was prepared. In 1895, August Bischler and Lang successfully synthesized quinazoline by decarboxylating its 2-carboxy derivative.[1][4] A more practical and efficient synthesis of the parent compound was subsequently developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[1][3][4] The name "quinazoline" was ultimately proposed by W. Widdege to describe this benzo-fused pyrimidine system.[3][4]

References

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic Blueprint of 7-Methoxyquinazoline-2,4-diol: A Technical Guide for Researchers

For Immediate Release

Introduction

Quinazoline-2,4-diones are a class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities. The introduction of a methoxy group at the 7-position of the quinazoline ring system is anticipated to modulate the molecule's electronic properties and biological interactions, making 7-Methoxyquinazoline-2,4-diol a compound of considerable scientific interest. Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of synthesized compounds, forming the foundation for further biological evaluation.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds via the cyclization of a corresponding anthranilic acid derivative, namely 2-amino-4-methoxybenzoic acid, with a suitable carbonyl source such as urea or a urea equivalent. This common and effective method provides a reliable route to the desired quinazolinedione scaffold.

Caption: General synthetic workflow for this compound.

Spectroscopic Data Analysis (Analogues)

The following tables summarize the spectroscopic data for compounds structurally analogous to this compound. This information provides a reference for the expected spectral features of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data of Analogous Quinazoline-2,4-diones (in DMSO-d6)

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| Quinazoline-2,4(1H,3H)-dione | 11.24 (brs, 2H), 7.92 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.22–7.19 (m, 2H) |

| 7-Methylquinazoline-2,4(1H,3H)-dione | 11.12 (brs, 2H), 7.77 (s, 1H), 7.00–6.95 (m, 2H), 2.36 (s, 3H) |

| 6-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione | 11.51 (brs, 1H), 7.45 (s, 1H), 7.38 (s, 2H), 3.82 (s, 3H), 3.43 (s, 3H) |

Table 2: 13C NMR Data of Analogous Quinazoline-2,4-diones (in DMSO-d6)

| Compound | Chemical Shift (δ, ppm) |

| Quinazoline-2,4(1H,3H)-dione | 163.0, 150.4, 141.0, 135.0, 127.1, 122.4, 115.4, 114.5 |

| 7-Methylquinazoline-2,4(1H,3H)-dione | 162.8, 150.5, 145.6, 141.0, 127.0, 123.7, 115.1, 112.1, 21.5 |

| 6-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione | 161.7, 154.7, 150.1, 135.9, 123.3, 116.5, 116.4, 109.1, 55.7, 29.6 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Analogous Quinazoline-2,4-diones

| Functional Group | Expected Wavenumber (cm-1) |

| N-H Stretch | 3200-3000 |

| C=O Stretch (Amide) | 1710-1650 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Methoxy) | 1250-1000 |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Analogous Quinazoline-2,4-diones

| Compound | Ionization Mode | [M+H]+ (m/z) |

| Quinazoline-2,4(1H,3H)-dione | ESI-HRMS | 163.0502 |

| 7-Methylquinazoline-2,4(1H,3H)-dione | ESI-HRMS | 177.0659 |

| 6-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione | ESI-HRMS | 207.0764 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of quinazoline-2,4-dione derivatives, which can be adapted for this compound.

General Synthesis of Quinazoline-2,4-diones

A mixture of the appropriate 2-aminobenzoic acid derivative (1.0 eq) and urea (2.0 eq) is heated at 180-200 °C for 1-2 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is triturated with a suitable solvent (e.g., ethanol or water), filtered, and dried to afford the crude product. Further purification can be achieved by recrystallization.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared Spectroscopy

IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film. The data is reported in wavenumbers (cm-1).

Mass Spectrometry

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source in positive ion mode on a time-of-flight (TOF) mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a synthesized compound like this compound follows a logical progression of spectroscopic techniques to confirm its structure and purity.

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound by leveraging data from closely related analogues. The detailed experimental protocols and expected spectral data will aid researchers in the successful synthesis, purification, and characterization of this and other novel quinazoline derivatives. The systematic application of NMR, IR, and MS, as outlined, is crucial for unambiguous structure elucidation and for advancing the development of new therapeutic agents based on the quinazoline scaffold.

In Vitro Evaluation of 7-Methoxyquinazoline-2,4-diol: A Review of Available Data

An in-depth analysis of the publicly available scientific literature reveals a significant gap in the in vitro evaluation of the specific compound 7-Methoxyquinazoline-2,4-diol. While the quinazoline scaffold is a cornerstone in medicinal chemistry, leading to a wide array of derivatives with potent biological activities, specific experimental data for this compound remains elusive. This technical guide will summarize the general biological context of related quinazoline derivatives based on available research and outline the standard experimental protocols that would be employed for its in vitro evaluation.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest from the scientific community. This is largely due to their broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development.

Research into related compounds, such as 6,7-dimethoxyquinazoline and 4,7-disubstituted 8-methoxyquinazoline derivatives, has demonstrated significant potential in targeting various biological pathways. For instance, many quinazoline-based molecules have been investigated as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation and survival.

Hypothetical In Vitro Evaluation Workflow for this compound

Based on the activities of structurally similar compounds, a comprehensive in vitro evaluation of this compound would typically involve a series of standardized assays to determine its biological activity, mechanism of action, and potential therapeutic applications. The following workflow outlines the key experimental protocols that would be necessary for such an evaluation.

Caption: A typical workflow for the in vitro evaluation of a novel compound.

Detailed Experimental Protocols

Should this compound become the subject of future research, the following experimental methodologies would be fundamental to characterizing its in vitro profile.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of the compound on the viability and proliferation of various cell lines, typically including cancer and normal cell lines for comparison.

Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assays

Objective: To assess the inhibitory activity of the compound against specific enzymes that are known drug targets (e.g., protein kinases, topoisomerases).

Protocol: Kinase Inhibition Assay (Example: EGFR)

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified recombinant enzyme (e.g., EGFR), a specific substrate (e.g., a synthetic peptide), and ATP.

-

Compound Addition: Add varying concentrations of this compound or a known inhibitor as a positive control.

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Detect the product of the enzymatic reaction. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: Determine the percentage of enzyme inhibition at each compound concentration and calculate the IC₅₀ value.

Signaling Pathway Analysis

Objective: To investigate the effect of the compound on specific intracellular signaling pathways that may be modulated by its activity.

Protocol: Western Blotting

-

Cell Lysis: Treat cells with this compound for a specific time, then lyse the cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of signaling proteins like Akt or ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation levels.

Caption: A potential mechanism of action via RTK inhibition.

Quantitative Data Summary (Hypothetical)

As no experimental data is available for this compound, the following tables are presented as templates to illustrate how quantitative data would be structured for clear comparison.

Table 1: Hypothetical IC₅₀ Values for Antiproliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | Data |

| A549 | Lung Cancer | Data |

| HCT116 | Colon Cancer | Data |

| HEK293 | Normal Kidney | Data |

Table 2: Hypothetical IC₅₀ Values for Enzyme Inhibition

| Enzyme Target | Assay Type | IC₅₀ (µM) |

| EGFR | Kinase Assay | Data |

| Topoisomerase I | Relaxation Assay | Data |

Conclusion

While the existing body of scientific literature does not provide specific in vitro evaluation data for this compound, the well-established biological importance of the quinazoline scaffold suggests that this compound could possess interesting pharmacological properties. The experimental workflows and protocols detailed in this guide provide a robust framework for its future investigation. Should research on this compound be undertaken, the resulting data would be a valuable addition to the field of medicinal chemistry and could potentially uncover a novel therapeutic agent. Researchers, scientists, and drug development professionals are encouraged to consider this compound as a candidate for future screening and characterization.

Potential Therapeutic Targets of 7-Methoxyquinazoline-2,4-diol: An In-depth Technical Guide

Disclaimer: To date, no specific therapeutic targets for 7-Methoxyquinazoline-2,4-diol have been explicitly reported in the scientific literature. This guide, therefore, focuses on the experimentally determined therapeutic targets of structurally related analogs, particularly methoxy-substituted quinazoline derivatives, to infer the potential biological activities of this compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis based on structure-activity relationships of similar compounds.

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, known to form the core of numerous biologically active compounds.[1][2] Derivatives of quinazoline have demonstrated a wide array of pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory effects.[3] The substitution pattern on the quinazoline ring plays a crucial role in determining the specific therapeutic target and biological response.

This technical guide provides a detailed overview of the potential therapeutic targets of this compound by examining the established activities of its close structural analogs.

Core Inferred Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally similar methoxy-substituted quinazoline compounds, the primary potential therapeutic targets for this compound are receptor tyrosine kinases (RTKs) involved in cancer cell proliferation, survival, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1][4] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[1] Several quinazoline-based compounds have been identified as potent VEGFR-2 inhibitors.[1][5] They typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6]

The general mechanism of action for quinazoline-based VEGFR-2 inhibitors involves blocking the signaling cascade that promotes endothelial cell proliferation, migration, and survival.

c-Met Kinase Inhibition

The cellular Mesenchymal-Epithelial Transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, motility, and invasion.[7] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[7][8] Methoxy-substituted quinoline and quinazoline derivatives have shown potent inhibitory activity against c-Met kinase.[7][9] These inhibitors also act by competing with ATP in the kinase domain, thereby blocking downstream signaling.[7]

Quantitative Data on Analog Activity

The following tables summarize the in vitro activity of various methoxy-substituted quinazoline derivatives against cancer cell lines and specific kinase targets. This data provides a basis for estimating the potential potency of this compound.

Table 1: Cytotoxicity of Methoxy-Substituted Quinazoline Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 6,7-dimethoxy-4-anilinoquinolines | A549 (Lung Cancer) | 7.3 ± 1.0 | [7] |

| MCF-7 (Breast Cancer) | 6.1 ± 0.6 | [7] | |

| MKN-45 (Gastric Cancer) | 13.4 ± 0.5 | [7] | |

| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | K562 (Leukemia) | 100 - 400 | [3] |

| HUVEC (Normal Endothelial) | 100 - 400 | [3] | |

| Quinazoline-based 1,6-naphthyridinones | U-87 MG (Glioblastoma) | - | [10] |

Table 2: Kinase Inhibitory Activity of Methoxy-Substituted Quinazoline Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met | 0.030 ± 0.008 | [7] |

| Quinazoline-based 1,6-naphthyridinones | MET | 0.009 | [10] |

| Quinazoline-based derivatives | VEGFR-2 | 4.6 ± 0.06 | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding and Treatment:

-

Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1.0 × 10^4 cells/well) and allowed to adhere overnight.[11]

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.[11]

-

The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).[12]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

-

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

-

Assay Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the VEGFR-2 enzyme. The level of phosphorylation is typically measured using a luminescence-based method that detects the amount of ATP remaining in the reaction.[6][13]

-

Reaction Setup:

-

A master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., a biotinylated peptide) is prepared.[14]

-

The test compound at various concentrations is added to the wells of a 96-well plate.[13]

-

The recombinant human VEGFR-2 enzyme is added to initiate the kinase reaction.[13][15]

-

Control wells with no inhibitor (positive control) and no enzyme (blank) are included.[13]

-

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).[13]

-

Detection:

-

A detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure the remaining ATP via a luciferase-driven reaction that produces light.[15]

-

The luminescence is measured using a microplate reader.

-

-

Data Analysis: The percentage of kinase inhibition is calculated by comparing the luminescence signal in the presence of the inhibitor to the positive and negative controls. The IC50 value is then determined from the dose-response curve.

In Vitro c-Met Kinase Assay

This assay is similar to the VEGFR-2 kinase assay and measures the inhibitory effect of a compound on c-Met kinase activity.

-

Assay Principle: The assay measures the phosphorylation of a substrate by the c-Met enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.[16]

-

Reaction Setup:

-

Incubation: The plate is incubated at room temperature for a set time (e.g., 60 minutes).[16]

-

Detection:

-

Data Analysis: The TR-FRET ratio is calculated, and the percent inhibition is determined relative to controls. The IC50 value is derived from the resulting dose-response curve.[16]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. ptfarm.pl [ptfarm.pl]

- 4. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups [mdpi.com]

- 10. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. benchchem.com [benchchem.com]

The Structure-Activity Relationship of 7-Methoxyquinazoline-2,4-diol: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Scaffold in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in the development of contemporary therapeutics, demonstrating a wide array of biological activities. Among its numerous derivatives, 7-Methoxyquinazoline-2,4-diol emerges as a molecule of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing insights from studies on closely related analogs to elucidate its therapeutic potential. This document details available quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development.

Core Structure and Biological Significance

Quinazoline derivatives are recognized for their diverse pharmacological effects, including anticancer, anti-HIV, antitubercular, anti-inflammatory, anticonvulsant, and antihypertensive properties. The core structure of this compound, also known as 7-methoxy-1H-quinazoline-2,4-dione, features a bicyclic system composed of a benzene ring fused to a pyrimidine ring, with a methoxy group at the 7th position and hydroxyl groups at the 2nd and 4th positions. This substitution pattern is crucial in defining its interaction with biological targets.

Quantitative Analysis of Biological Activity

While direct and extensive SAR studies on this compound are not abundantly available in the public domain, valuable insights can be gleaned from the biological evaluation of structurally similar compounds, particularly derivatives of 6,7-dimethoxyquinazoline-2,4-dione. The following table summarizes the cytotoxic activity of selected N,N'-dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4-dione against various cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) |

| II | HeLa | > 1000 |

| K562 | 400 | |

| HUVEC | 200 | |

| IV | HeLa | 600 |

| K562 | 300 | |

| HUVEC | 100 |

Data extracted from a study on 6,7-dimethoxyquinazoline-2,4-dione derivatives, which provides a valuable surrogate for understanding the potential activity of 7-methoxy analogs.[1]

These findings suggest that while the quinazoline-2,4-dione scaffold possesses a baseline level of cytotoxic activity, modifications at the nitrogen positions can significantly modulate this activity. The limited potency of these particular derivatives indicates that further structural modifications are necessary to enhance their anticancer effects.[1]

Inferred Structure-Activity Relationship (SAR)

Based on the broader literature concerning quinazoline derivatives, the following SAR principles can be inferred for this compound:

-

The Quinazoline-2,4-dione Core: This scaffold serves as a crucial pharmacophore, with the two carbonyl groups capable of forming hydrogen bonds with biological targets.

-

The 7-Methoxy Group: The electron-donating nature of the methoxy group at the 7th position is expected to influence the electronic properties of the aromatic ring, potentially enhancing binding affinity to target proteins. SAR studies on 4-anilinoquinazolines have established that 6,7-dialkoxy substitutions are compatible with good activity, suggesting a favorable role for the methoxy group at position 7.

-

Substitutions at N1 and N3: As indicated by the data on 6,7-dimethoxyquinazoline-2,4-dione derivatives, alkylamine chains at these positions result in limited anticancer activity.[1] This suggests that larger, more complex, or specific functional groups may be required to achieve potent biological effects. For instance, the incorporation of aromatic or heterocyclic moieties at these positions has been a successful strategy in developing potent quinazoline-based inhibitors of various enzymes.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of quinazoline derivatives.

MTT Cytotoxicity Assay

This assay is a standard colorimetric method for assessing cell viability and proliferation.

1. Cell Seeding:

- Cancer cell lines (e.g., HeLa, K562) and normal cell lines (e.g., HUVEC) are seeded in 96-well plates at a density of 7 x 10³ cells per well.[1]

- The cells are allowed to adhere and grow for 48 hours.[1]

2. Compound Treatment:

- Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO) at a concentration of 100 mM.[1]

- The compounds are then diluted in the cell culture medium to final concentrations, typically ranging from 1 µM to 1 mM.[1] The final DMSO concentration in the cell culture is maintained at 1%.[1]

- Cells treated with 1% DMSO serve as the control group.[1]

3. Incubation:

- The cells are incubated with the test compounds for a period of 48 hours.[1]

4. MTT Addition and Incubation:

- Following the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

- The plates are incubated for an additional period to allow for the formation of formazan crystals by metabolically active cells.

5. Solubilization and Absorbance Measurement:

- A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

- The absorbance is measured at a specific wavelength using a microplate reader.

6. Data Analysis:

- The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce cell viability by 50%, is calculated from the dose-response curves.[1]

Visualizing Mechanisms and Workflows

To further aid in the understanding of the context in which this compound and its derivatives operate, the following diagrams, generated using Graphviz (DOT language), illustrate a common signaling pathway targeted by quinazoline inhibitors and a typical experimental workflow.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Caption: Experimental workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

While the direct structure-activity relationship of this compound is an area that warrants more focused investigation, the existing body of research on related quinazoline derivatives provides a solid foundation for guiding future drug discovery efforts. The 7-methoxy-quinazoline-2,4-dione scaffold holds promise as a template for the design of novel therapeutics, particularly in the realm of oncology. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives with modifications at the N1 and N3 positions to fully explore the therapeutic potential of this promising molecular framework. Such studies will be instrumental in delineating a more precise SAR and identifying lead compounds for further preclinical and clinical development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Methoxyquinazoline-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-Methoxyquinazoline-2,4-diol, a quinazolinedione derivative of interest in medicinal chemistry. The described method is a straightforward and efficient one-step synthesis from commercially available starting materials.

Introduction

Quinazoline-2,4-dione scaffolds are present in a variety of biologically active compounds and are considered privileged structures in drug discovery. The methoxy-substituted analog, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined below describes a thermal cyclization reaction between 4-methoxy-2-aminobenzoic acid and urea.

Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between 4-methoxy-2-aminobenzoic acid and urea upon heating. The reaction involves the formation of an intermediate ureido-benzoic acid, which subsequently cyclizes to form the stable quinazolinedione ring system with the elimination of ammonia and water.

Caption: Figure 1. Synthetic Pathway for this compound.

Experimental Protocol

Materials and Equipment

-

4-Methoxy-2-aminobenzoic acid

-

Urea

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Thermometer

-

Condenser

-

Buchner funnel and filter paper

-

Beakers

-

Glacial acetic acid

-

Deionized water

-

Ethanol

Procedure

-

Reaction Setup: In a clean and dry round-bottom flask, combine 4-methoxy-2-aminobenzoic acid and urea in a 1:2 molar ratio.

-

Heating: Place the flask in a heating mantle and heat the mixture gradually with stirring. The solids will begin to melt and react.

-

Reaction: Continue heating the reaction mixture to 150-160°C. The reaction will proceed with the evolution of ammonia gas. Maintain this temperature for 2-3 hours. The reaction mixture will solidify as the product is formed.

-

Cooling and Workup: After the reaction is complete, allow the flask to cool to room temperature.

-

Purification: Add glacial acetic acid to the solidified product in the flask and heat the mixture to reflux to dissolve the crude product. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with cold ethanol and then with deionized water to remove any remaining impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-80°C to a constant weight.

Characterization

The final product should be characterized by the following methods to confirm its identity and purity:

-

Melting Point: Determine the melting point of the dried solid.

-

Spectroscopy: Obtain ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Data Presentation

| Parameter | 4-Methoxy-2-aminobenzoic Acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₈H₉NO₃ | C₉H₈N₂O₃ |

| Molecular Weight | 167.16 g/mol [1] | 192.17 g/mol [2] |

| Appearance | Pale cream crystalline powder[1] | White to off-white solid |

| Melting Point | 148-153 °C[1][3] | 299-301 °C[4] |

| Purity (Expected) | ≥97% | >95% |

| Yield (Expected) | N/A | 60-70% |

| ¹H NMR | Expected to be consistent with structure | Expected to be consistent with structure |

| ¹³C NMR | Expected to be consistent with structure | Expected to be consistent with structure |

| IR (cm⁻¹) | Expected to be consistent with structure | Expected to be consistent with structure |

| Mass Spectrum (m/z) | Expected to be consistent with structure | Expected to be consistent with structure |

Experimental Workflow

Caption: Figure 2. Step-by-step experimental workflow.

References

Application Notes and Protocols for 7-Methoxyquinazoline-2,4-diol in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 7-Methoxyquinazoline-2,4-diol in various cell culture assays. This document outlines the background, potential applications, and detailed protocols for assessing the biological activity of this compound.

Introduction

This compound is a member of the quinazoline family, a class of heterocyclic compounds known for a wide range of pharmacological activities.[1][2] Quinazoline derivatives are recognized for their potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][4] Notably, many quinazoline-based compounds are inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][5] The structural characteristics of this compound suggest that it may exhibit similar biological activities, making it a compound of interest for cancer research and drug development.

These notes provide protocols for fundamental in vitro assays to characterize the effects of this compound on cancer cell lines, including the assessment of cell viability, cell cycle progression, and apoptosis induction.

Data Presentation: Representative Cytotoxic Activity of Quinazoline Derivatives

While specific quantitative data for this compound is not widely available, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various other quinazoline derivatives against a panel of human cancer cell lines. This data is presented to provide a comparative context for the potential efficacy of compounds based on the quinazoline scaffold.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Quinazoline Schiff base 1 | MCF-7 | Breast Cancer | 6.246 | [4] |

| Quinazoline Schiff base 2 | MCF-7 | Breast Cancer | 5.910 | [4] |

| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 | Breast Cancer | 10.16 | [4] |

| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 | Breast Cancer | 11.23 | [4] |

| Quinazoline-sulfonamide 4d | MCF-7 | Breast Cancer | 2.5 | [4] |

| Quinazoline-oxymethyltriazole 8f (48h) | MCF-7 | Breast Cancer | 21.29 | [4] |

| Quinazoline-oxymethyltriazole 8k (72h) | MCF-7 | Breast Cancer | 11.32 | [4] |

| Compound 11d | VEGFR2 Kinase Assay | - | 5.49 | [1] |

| 4-anilinoquinazoline derivatives (1i) | EGFR Kinase Assay | - | 0.001 | [2] |

| 4-anilinoquinazoline derivatives (1j) | VEGFR-2 Kinase Assay | - | 0.014 | [2] |

| 4-anilinoquinazoline derivatives (1l) | VEGFR-2 Kinase Assay | - | 0.014 | [2] |

| 7-fluoro-4-anilinoquinoline (1f) | HeLa | Cervical Cancer | 10.18 | [6] |

| 7-fluoro-4-anilinoquinoline (1f) | BGC823 | Gastric Cancer | 8.32 | [6] |

| 8-methoxy-4-anilinoquinoline (2i) | HeLa | Cervical Cancer | 7.15 | [6] |

| 8-methoxy-4-anilinoquinoline (2i) | BGC823 | Gastric Cancer | 4.65 | [6] |

| 6,7-dimethoxy-4-anilinoquinoline (12n) | A549 | Lung Cancer | 7.3 | [7] |

| 6,7-dimethoxy-4-anilinoquinoline (12n) | MCF-7 | Breast Cancer | 6.1 | [7] |

| 6,7-dimethoxy-4-anilinoquinoline (12n) | MKN-45 | Gastric Cancer | 13.4 | [7] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Cell Cycle Analysis by Flow Cytometry

Principle: This method uses a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Materials:

-

This compound

-

Cancer cell lines

-

Complete culture medium

-

PBS

-

Ice-cold 70% ethanol

-

PI staining solution (containing RNase A)[13]

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

-

Cell Harvesting:

-

Harvest both adherent and suspension cells. For adherent cells, use trypsin to detach them.

-

Collect all cells and centrifuge at 300 x g for 5 minutes.[13]

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[13]

-

Carefully aspirate the ethanol and wash the cell pellet twice with PBS.[13]

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13]

-

Incubate for 30 minutes at room temperature in the dark.[13]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-